molecular formula C16H16N2O2 B2616873 1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-31-5

1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2616873
CAS No.: 339027-31-5
M. Wt: 268.316
InChI Key: GHHGMTXOHMQSHV-UHFFFAOYSA-N
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Description

1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of an allyl group, a methylphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 4-methylphenylamine with an appropriate allylating agent, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridinecarboxamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
  • N-allyl-N-(4-methylphenyl)-N-(methylsulfonyl)alaninamide

Uniqueness

Compared to similar compounds, 1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern and the presence of the dihydropyridine ring

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-13-8-6-12(2)7-9-13/h3-9,11H,1,10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHGMTXOHMQSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320447
Record name N-(4-methylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339027-31-5
Record name N-(4-methylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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